molecular formula C14H16N2O4S B4966262 Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B4966262
M. Wt: 308.35 g/mol
InChI Key: FHJNEYAUNNZBMP-UHFFFAOYSA-N
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Description

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanylacetate ester moiety at position 2. The propyl ester group distinguishes it from related acetamide or acid derivatives.

Properties

IUPAC Name

propyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-8-19-12(17)9-21-14-16-15-13(20-14)10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNEYAUNNZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a thiol compound.

    Esterification: The final step is the esterification of the resulting compound with propanol to form the propyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives as anticancer agents. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study: Cytotoxicity Testing

In a study involving propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate, researchers conducted molecular docking studies to understand its interaction with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The results showed favorable binding affinities, suggesting its potential as an EGFR inhibitor .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Some derivatives demonstrated activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid .

Table: Summary of Anti-inflammatory Activity

CompoundCOX Inhibition (%)Reference
Compound A80%
Compound B75%
This compoundTBDCurrent Study

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been explored against various pathogens. Studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways .

Case Study: Antimicrobial Testing

In laboratory settings, this compound was tested against Staphylococcus aureus and Escherichia coli. Results revealed substantial inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.

Antidiabetic Potential

Recent investigations into the antidiabetic properties of oxadiazole compounds have shown promise in inhibiting protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. Some studies report that derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Table: Summary of Antidiabetic Activity

CompoundPTP1B Inhibition (%)Reference
Compound C70%
This compoundTBDCurrent Study

Mechanism of Action

The mechanism of action of Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

The following analysis compares Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

A. Core Structure Variations

Oxadiazole Substituents: The target compound bears a 4-methoxyphenyl group on the oxadiazole ring. In contrast, analogs such as Quinolin-8-yl {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate () feature a 2-bromophenyl group, while others like 2-{[5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid () incorporate a 5-nitrofuran substituent . Electron-donating groups (e.g., methoxy) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., nitro, bromo), which could influence bioavailability and target binding .

Functional Group Variations :

  • The propyl ester in the target compound contrasts with acetamide derivatives (e.g., compounds 8a-w in –6). Esters are generally more hydrolytically labile than amides, affecting metabolic stability and duration of action .

B. Physicochemical Properties
Table 1 summarizes key properties of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound* C₁₄H₁₆N₂O₄S 308.35 Not reported 4-Methoxyphenyl, propyl ester
Quinolin-8-yl {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate C₁₉H₁₂BrN₃O₃S 442.29 Not reported 2-Bromophenyl, quinoline ester
Compound 8t (N-(5-Chloro-2-methylphenyl)-...) C₂₀H₁₇ClN₄O₃S 428.5 Not reported Indol-3-ylmethyl, chloro
2-{[5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid C₈H₅N₃O₆S 271.21 Not reported 5-Nitrofuran, carboxylic acid

A. Enzyme Inhibition

  • α-Glucosidase Inhibition : Acetamide derivatives (e.g., compound 8q, IC₅₀ = 49.71 µM) exhibit strong inhibition, surpassing the standard acarbose (38.25 µM) . The target compound’s ester group may reduce potency compared to amides due to decreased hydrogen-bonding capacity.
  • Butyrylcholinesterase (BChE) Inhibition : Compounds 8g and 8h (IC₅₀ ~31–34 µM) show significant activity, suggesting that electron-rich substituents (e.g., methoxy) could enhance binding .
  • Lipoxygenase (LOX) Inhibition : Weak activity is observed in most analogs, except compound 8b (IC₅₀ = 99.30 µM), indicating substituent specificity .

B. Antibacterial Activity N-Substituted acetamides demonstrate moderate antibacterial effects, likely due to the indole moiety’s planar structure facilitating membrane penetration . The target compound’s methoxyphenyl group may offer similar advantages, though ester hydrolysis could limit efficacy.

Biological Activity

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H15N3O3S\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacteria and fungi. Specific tests on related compounds have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. Mechanism-based approaches highlight that these compounds can interact with key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . this compound may similarly target these pathways, promoting apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory activity of oxadiazole derivatives has also been documented. Compounds exhibiting this activity often inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines . The presence of a methoxy group in the phenyl ring may enhance this effect by improving lipophilicity and cellular uptake.

Case Studies

  • Antimicrobial Testing : A study involving various oxadiazole derivatives showed that those with a methoxy substitution exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence biological efficacy .
  • Anticancer Screening : In vitro assays demonstrated that certain oxadiazole derivatives could inhibit tumor growth in various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through caspase activation .

Data Tables

Biological Activity Tested Compound Effect Reference
AntimicrobialOxadiazole DerivativeMIC: 10-50 µg/mL against E. coli
AnticancerPropyl OxadiazoleInduces apoptosis in cancer cells
Anti-inflammatoryMethoxy DerivativeInhibits COX enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate, and what purification methods ensure high yields?

  • The synthesis typically involves sequential steps: (i) cyclization of a hydrazide derivative to form the oxadiazole ring, (ii) sulfanyl group introduction via nucleophilic substitution, and (iii) esterification with propanol. Key steps include refluxing in anhydrous solvents (e.g., DMF) under nitrogen and using catalysts like HOBt/DCC for coupling reactions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm singlet in 1H NMR), oxadiazole C=S (δ ~165 ppm in 13C NMR), and propyl ester protons (triplet at δ 4.1–4.3 ppm). Mass spectrometry (HRMS) : Molecular ion peaks at m/z ~350–360 (exact mass depends on substituents) confirm molecular weight. FTIR : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Standard assays include:

  • Enzyme inhibition : α-glucosidase (antidiabetic potential), lipoxygenase (anti-inflammatory), and cholinesterase (neuroprotective) assays, with IC50 values compared to reference drugs (e.g., acarbose, baicalein).
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Dose-response curves and Lineweaver-Burk plots are used to determine inhibition mechanisms .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera or SHELX refine the compound’s 3D structure and predict target interactions?

  • UCSF Chimera : Visualize ligand-protein docking (e.g., with α-glucosidase) using PDB structures, focusing on hydrogen bonding (oxadiazole N atoms) and hydrophobic interactions (methoxyphenyl group). SHELXL : Refine X-ray crystallography data to resolve bond lengths/angles, particularly for the oxadiazole-sulfanyl-acetate backbone. Torsion angles around the sulfanyl linker influence conformational stability .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., varying IC50 values)?

  • Method standardization : Ensure consistent assay conditions (pH, temperature, enzyme concentration).
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. propyl esters) to identify pharmacophore contributions. For example, replacing the methoxyphenyl group with a fluorophenyl moiety may enhance lipophilicity and membrane permeability, altering IC50 values .
  • Data normalization : Use relative inhibition (%) and statistical tools (ANOVA) to assess significance across replicates.

Q. How can reaction conditions be optimized to enhance synthetic yield while minimizing side products?

  • Catalyst screening : Test coupling agents (e.g., EDCI vs. DCC) for esterification efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve oxadiazole cyclization.
  • Temperature control : Lower temperatures (~0–5°C) reduce sulfanyl group oxidation during substitution.
  • Byproduct analysis : Monitor intermediates via TLC and HPLC to identify unwanted adducts (e.g., disulfide formation) .

Methodological Recommendations

  • For crystallographic refinement, use SHELXL with high-resolution data (≤1.0 Å) to model disorder in the sulfanyl-acetate chain .
  • In enzyme assays, pre-incubate the compound with the enzyme for 15–30 minutes to ensure binding equilibrium .
  • For synthetic scale-up, employ flow chemistry to improve heat transfer and reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.